molecular formula C10H20SSi2 B176529 2,5-Bis(trimethylsilyl)thiophene CAS No. 17906-71-7

2,5-Bis(trimethylsilyl)thiophene

Cat. No. B176529
CAS RN: 17906-71-7
M. Wt: 228.5 g/mol
InChI Key: FPUOKUOVIWJMDC-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylsilyl)thiophene is a chemical compound with the molecular formula C10H20SSi2 . It is a conducting polymer that can be used in the formation of the hole transporting material (HTM) with improved charge mobility .


Synthesis Analysis

The synthesis of 2,5-Bis(trimethylsilyl)thiophene involves the use of m-CPBA in the presence of BF3·Et2O . This method affords the corresponding thiophene 1-oxides in moderate yields, with only trace amounts of the corresponding thiophene 1,1-dioxides .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(trimethylsilyl)thiophene is represented by the InChI string: InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 . The molecular weight of this compound is 228.502 .


Chemical Reactions Analysis

2,5-Bis(trimethylsilyl)thiophene undergoes oxidation to form thiophene 1-oxides . These oxides are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry and synthetic chemistry to prepare some key intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(trimethylsilyl)thiophene include a density of 0.98±0.1 g/cm3 (Predicted), a melting point of 80.0 to 84.0 °C, and a boiling point of 304.9±42.0 °C (Predicted) .

Scientific Research Applications

High-Efficiency Blue-Emitting Materials

2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a member of a broader family of materials, has been studied for its photoluminescence properties. This compound exhibits high-efficiency blue fluorescence emission in the solid state. The crystal structure of this material, which contributes to its photoluminescence, was determined using advanced techniques such as the Genetic Algorithm and Rietveld refinement. Researchers suggest that structural differences within this family of materials can be understood in terms of competing intermolecular interactions, promoting different structure types (Tedesco et al., 2001).

Tuning Optoelectronic Properties

2,5-Bis(trimethylsilyl)thiophene 1,1-dioxide is pivotal in the synthesis of various thiophene 1,1-dioxides with specific electronic properties. By employing Stille cross-coupling reactions, researchers could affix either electron-donating or electron-withdrawing substituents to the thiophene 1,1-dioxides, significantly influencing their reduction potential and optoelectronic properties (Tsai et al., 2013).

Synthesis and Reactivity

Regiospecific Silylation

The regiospecific silylation of 2,5-dibromothiophene, yielding products like 3,5-dibromo-2-trimethylsilylthiophene or 3,4-dibromo-2,5-bis(trimethylsilyl)thiophene, is crucial in the synthesis of 2,5-bis(trimethylsilyl)thiophene and its 1,1-dioxide derivative. These reactions proceed according to the halogen dance mechanism, influenced by the ratio of reactants. The structures of the synthesized compounds were meticulously analyzed using NMR, X-ray analysis, and further chemical transformations (Lukevics et al., 2001).

Silylated Sulfur-Containing Heterocycles

Researchers have explored the thionation of bis(acylsilanes) with hexamethyldisilathiane, leading to the formation of various silylated sulfur-containing heterocycles, including 2,5-bis(trialkylsilyl)-thiophenes. This synthesis pathway offers a method to produce both symmetrical and unsymmetrical bis(trialkylsilyl) derivatives, highlighting the versatility of 2,5-bis(trimethylsilyl)thiophene as a precursor in complex syntheses (Bouillon et al., 2004).

properties

IUPAC Name

trimethyl-(5-trimethylsilylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUOKUOVIWJMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170766
Record name 2,5-Bis(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trimethylsilyl)thiophene

CAS RN

17906-71-7
Record name 2,5-Bis(trimethylsilyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(trimethylsilyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
H Masuda, Y Taniki, K Kaeriyama - Journal of Polymer Science …, 1992 - Wiley Online Library
Electrochemical polymerization of 2,5‐bis(trimethylsilyl) thiophene produced highly conducting films which showed infrared spectra, visible‐near infrared absorption spectra, and cyclic …
Number of citations: 19 onlinelibrary.wiley.com
E Tedesco, BM Kariuki, KDM Harris… - Journal of Solid State …, 2001 - Elsevier
2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide is a member of a wider family of materials of interest with regard to photoluminescence properties, and has been shown to exhibit a high …
Number of citations: 12 www.sciencedirect.com
S Sato, SZ Zhang, N Furukawa - Heteroatom Chemistry: An …, 2001 - Wiley Online Library
On treatment of a 2,5‐bissilylsubstituted thiophene S‐oxide or dibenzothiophene S‐oxide with trifluoroacetic anhydride, the equillibria between the corresponding substrates and …
Number of citations: 14 onlinelibrary.wiley.com
TJ Barton, GP Hussmann - The Journal of Organic Chemistry, 1985 - ACS Publications
The obvious extensions to the photochemistry of silylthiophenes and silylpyrroles have now been investigated and are reported here. We find that silyl substitution has no apparent …
Number of citations: 17 pubs.acs.org
E Lukevics, P Arsenyan, S Belyakov, J Popelis… - Tetrahedron …, 2001 - Elsevier
Lithiation of 2,5-dibromothiophene by LDA with ensuing silylation proceeds regiospecifically in accordance with the halogen dance mechanism to yield 3,5-dibromo-2-…
Number of citations: 25 www.sciencedirect.com
D Deffieux, D Bonafoux, M Bordeau, C Biran… - …, 1996 - ACS Publications
Electrochemical trimethylsilylation of mono- and polyhalothiophenes (hal = Cl, Br) has been examined. In order to predict the selectivity of the reaction in accordance with the halogen …
Number of citations: 23 pubs.acs.org
CH Tsai, DN Chirdon, AB Maurer, S Bernhard… - Organic …, 2013 - ACS Publications
A 2,5-bis(tributylstannyl)thiophene 1,1-dioxide was prepared from 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide, bis(tributyltin) oxide, and tetrabutylammonium fluoride (TBAF). The 2,5-bis(…
Number of citations: 34 pubs.acs.org
C Moreau, F Serein-Spirau, C Biran, M Bordeau… - …, 1998 - ACS Publications
The easy control of the electrochemical parameters involved in the intensiostatic sacrificial anode technique was applied to the stepwise synthesis of silanylene-2,5-thiophenylene …
Number of citations: 18 pubs.acs.org
T Masuda, Y Inagaki, H Momma, E Kwon… - New Journal of …, 2016 - pubs.rsc.org
2,5-Bis(trimethylsilyl)selenophene-1,1-dioxide was easily synthesized in 80% yield by reaction of selenophene with the common oxidant m-chloroperbenzoic acid (mCPBA). The …
Number of citations: 7 pubs.rsc.org
N Furukawa, SZ Zhang, E Horn, O Takahashi, S Sato… - Heterocycles, 1998 - infona.pl
X-Ray crystallographic analysis of 2,5-bis(diphenylmethylsilyl)thiophene monooxide revealed that the thiophene ring is not a planar structure and that the SO bond is tilted ca. 14 out of …
Number of citations: 37 www.infona.pl

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